molecular formula C6H2F4O2 B1294475 Tetrafluorohydroquinone CAS No. 771-63-1

Tetrafluorohydroquinone

Cat. No.: B1294475
CAS No.: 771-63-1
M. Wt: 182.07 g/mol
InChI Key: ZSDAMBJDFDRLSS-UHFFFAOYSA-N
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Comparison with Similar Compounds

  • Tetrafluoro-1,4-benzoquinone
  • Duroquinone
  • 2,3,5,6-Tetrafluoro-4-hydroxymethyl-phenyl-methanol
  • 1,1,1,3,3,3-Hexafluoro-2-propanol
  • 4-Fluoro-α-methylbenzyl alcohol
  • 2,5-Dibromo-6-isopropyl-3-methyl-1,4-benzoquinone
  • 1,2,4,5-Tetrafluorobenzene
  • 1,2,4,5-Tetramethylbenzene
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
  • 9-Aminophenanthrene

Uniqueness: Tetrafluorohydroquinone stands out due to its four fluorine atoms attached to the benzene ring, which significantly alters its chemical properties compared to other hydroquinone derivatives . This unique structure imparts distinct reactivity and stability, making it valuable in various applications .

Biological Activity

Tetrafluorohydroquinone (TFHQ) is a fluorinated derivative of hydroquinone, notable for its unique chemical structure and biological properties. This article delves into the biological activity of TFHQ, focusing on its antimicrobial effects, metabolic pathways, and potential applications in various fields.

Chemical Structure and Properties

TFHQ is characterized by the presence of four fluorine atoms attached to the benzene ring of hydroquinone. This modification significantly alters its physicochemical properties, enhancing its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TFHQ, particularly against drug-resistant strains of Candida albicans. In a study examining various hydroquinones, TFHQ demonstrated significant inhibition of biofilm formation and hyphal development in C. albicans at subinhibitory concentrations (2 to 10 μg/mL). Specifically, TFHQ inhibited biofilm formation by 76% to 96% compared to untreated controls, with a minimum inhibitory concentration (MIC) of 50 μg/mL .

The mechanism underlying the antimicrobial effects of TFHQ involves the downregulation of key genes associated with biofilm formation and hyphal growth. For instance, the expression levels of hyphae-specific genes such as ALS3 and HWP1 were significantly reduced following treatment with TFHQ . This suggests that TFHQ not only inhibits growth but also interferes with the genetic pathways that facilitate virulence in C. albicans.

Metabolic Pathways

TFHQ is produced through the cytochrome P450-mediated oxidation of pentafluorophenol. This metabolic conversion occurs in the presence of reducing equivalents such as NADPH, which aids in the reduction of intermediate products to form TFHQ . The oxidative dehalogenation process highlights the compound's potential as a reactive species in biological systems.

Toxicity Studies

Toxicity assessments reveal that TFHQ exhibits low toxicity levels in model organisms such as Caenorhabditis elegans and Brassica rapa seeds. These findings indicate that while TFHQ possesses potent antimicrobial properties, it may also be safe for use in various applications .

Case Studies and Applications

  • Antifungal Treatments : The significant antifungal activity of TFHQ against C. albicans presents opportunities for developing new antifungal agents, especially in treating infections resistant to conventional therapies.
  • Environmental Remediation : Given its metabolic pathways, TFHQ could be explored for bioremediation applications where microbial degradation of fluorinated compounds is necessary.
  • Pharmaceutical Development : The unique properties of TFHQ make it a candidate for synthesizing novel pharmaceuticals, particularly those targeting resistant microbial strains.

Summary Table

PropertyThis compound (TFHQ)
Chemical Formula C6_6H2_2F4_4O2_2
Minimum Inhibitory Concentration (MIC) 50 μg/mL
Biofilm Inhibition 76%-96% at subinhibitory concentrations
Toxicity Low toxicity in model organisms
Metabolic Pathway Produced via cytochrome P450 oxidation

Properties

IUPAC Name

2,3,5,6-tetrafluorobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDAMBJDFDRLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227888
Record name 2,3,5,6-Tetrafluorohydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-63-1
Record name Tetrafluorohydroquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrafluorohydroquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5,6-Tetrafluorohydroquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-tetrafluorohydroquinone
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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